Home > Products > Screening Compounds P25505 > 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade - 1027042-31-4

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade

Catalog Number: EVT-387180
CAS Number: 1027042-31-4
Molecular Formula: C20H23ClF3NO3Si
Molecular Weight: 445.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It is known for its potent antiretroviral effects and is a key component of highly active antiretroviral therapy (HAART). EFV undergoes extensive metabolism, leading to the formation of several metabolites, including 8-hydroxyefavirenz (8-OHEFV), which has been the subject of various studies due to its potential effects on the efficacy and safety of EFV treatment4589.

Applications in Various Fields

HIV Treatment and Drug Delivery

The primary application of EFV is in the treatment of HIV-1 infection. Due to its low solubility and bioavailability, various drug delivery systems have been explored to improve its therapeutic action. Multicomponent systems involving cyclodextrins and hydrophilic polymers have shown promise in increasing the aqueous solubility of EFV, thereby enhancing its delivery and effectiveness3.

Neuropsychiatric Side Effects and Metabolite Monitoring

EFV has been associated with neuropsychiatric side effects, such as mood changes, in a significant proportion of patients. The biotransformation of EFV into 8-OHEFV has been linked to these adverse effects. Monitoring the plasma concentration of 8-OHEFV may help in minimizing these manifestations and improving patient outcomes4.

Pharmacokinetics and Drug Interactions

The metabolism of EFV can affect the pharmacokinetics of other drugs, such as statins, due to its interaction with cytochrome P450 enzymes. Understanding these interactions is crucial for managing potential drug-drug interactions and ensuring the efficacy of co-administered medications6.

Hepatotoxicity and Cell Death

Chronic use of EFV has been associated with hepatotoxicity. Studies have indicated that both EFV and its metabolite, 8-OHEFV, can induce cell death in primary human hepatocytes, with the metabolite showing more potent effects. This suggests the importance of monitoring EFV metabolism to prevent liver damage7.

Drug Metabolism and Activation

The metabolism of EFV by cytochrome P450 leads to the formation of 8-OHEFV, which has been shown to have different effects on the pregnane X receptor (PXR) compared to EFV. While EFV activates PXR, its metabolite does not, despite having a similar affinity for the receptor. This highlights the complexity of ligand structure-activity relationships in drug metabolism and the potential for divergent effects of metabolites8.

Blood-Brain Barrier Penetration

The penetration of EFV and its metabolites into the cerebrospinal fluid (CSF) is of particular interest due to the potential for neuropsychiatric side effects. Studies have found that the concentrations of EFV and 8-OHEFV in the CSF can reach levels that are potentially neurotoxic, especially in patients with compromised blood-brain barrier integrity, such as those with tuberculous meningitis9.

Chemical Synthesis and Protection of Hydroxyl Groups

In the field of chemical synthesis, the protection of hydroxyl groups is a critical step. The tert-butyldimethylsilyloxy (TBDMS) group has been developed for this purpose, offering stability under various conditions while being susceptible to specific removal agents. This group has been increasingly used in the synthesis of complex molecules, including prostaglandins, and could potentially be applied to the synthesis of EFV derivatives10.

Overview

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade, is a chemical compound identified by its CAS number 1027042-31-4. It is a derivative of Efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. The compound has a molecular formula of C20H23ClF3NO3Si and a molecular weight of approximately 445.94 g/mol. Its structure incorporates a tert-butyldimethylsilyloxy group, which enhances its stability and solubility in various solvents, making it useful in research and pharmaceutical applications.

Source

This compound can be sourced from various chemical suppliers, including Benchchem, Chemos, and Parchem, which provide it for research purposes and quality control in pharmaceutical settings .

Classification

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz is classified as an intermediate in the synthesis of Efavirenz and belongs to the category of organic compounds known as silyl ethers. Its functional groups include hydroxyl (-OH) and silyl groups, which are significant in its chemical reactivity and interactions.

Synthesis Analysis

Methods

The synthesis of 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz typically involves multi-step organic reactions. While specific proprietary methods are often not publicly disclosed, standard techniques include:

  • Formation of Key Intermediates: The synthesis begins with the preparation of the core structure of Efavirenz, followed by the introduction of the tert-butyldimethylsilyloxy group.
  • Purification Techniques: Common purification methods such as recrystallization and chromatography are employed to isolate the desired product with high purity levels.

Technical Details

The synthesis may involve reagents such as tert-butyldimethylsilyl chloride and appropriate bases like triethylamine to facilitate the silylation process. Reaction conditions typically require control over temperature and atmosphere (inert conditions) to prevent unwanted side reactions.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C20H23ClF3NO3Si
  • Molecular Weight: 445.94 g/mol
  • InChI: InChI=1S/C20H23ClF3NO3Si/c1-18(2,3)29(4,5)28-15-11-13(21)10-14-16(15)25-17(26)27-19(14,20(22,23)24)9-8-12-6-7-12/h10-12H,6-7H2,1-5H3,(H,25,26)
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for silyl ethers. These include:

  • Hydrolysis: Under acidic or basic conditions, the silyl ether can be hydrolyzed to regenerate the hydroxyl group.
  • Transesterification: The presence of ester functionalities allows for transesterification reactions with alcohols.

Technical Details

The reactivity of 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz is influenced by the stability conferred by the silyl group, which protects the hydroxyl moiety from premature reactions under certain conditions.

Mechanism of Action

Process

  1. Binding: Efavirenz binds non-covalently to the active site of reverse transcriptase.
  2. Inhibition: This binding prevents the enzyme from converting viral RNA into DNA, effectively halting viral replication.

Data

Research indicates that non-nucleoside reverse transcriptase inhibitors like Efavirenz have a high affinity for their target enzyme due to their structural specificity.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dichloromethane and methanol but less soluble in water.

Chemical Properties

Relevant chemical properties include:

Applications

Scientific Uses

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz is primarily used in scientific research related to:

  • Drug Development: As an intermediate in synthesizing antiretroviral medications.
  • Chemical Studies: To explore reaction mechanisms involving silyl ethers.
  • Pharmaceutical Quality Control: Employed as a reference standard in analytical chemistry for ensuring quality in drug formulation processes.

This compound's unique properties make it valuable for ongoing research into HIV therapeutics and related fields.

Chemical Synthesis and Structural Characterization

Synthetic Pathways for Silyl Ether Derivatives of Efavirenz

Key Intermediates in the Synthesis of 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz

The synthesis of 8-(tert-butyldimethylsilyloxy) 8-hydroxy efavirenz (CAS 1027042-31-4) utilizes 8-hydroxyefavirenz as the primary precursor, formed via hepatic cytochrome P450-mediated metabolism of the parent antiretroviral drug efavirenz [2] [6]. This metabolite undergoes selective protection at the C8 phenolic hydroxyl group through silylation reactions. The synthetic sequence involves controlled reaction stoichiometry to ensure monosubstitution at the targeted hydroxyl position while preserving other functional groups, including the benzoxazinone ring and trifluoromethyl moiety. Key quality control points include chromatographic monitoring to detect incomplete reactions or over-silylation byproducts prior to purification via recrystallization or column chromatography [3] [5].

Role of tert-Butyldimethylsilyl Chloride in Hydroxyl Group Protection

tert-Butyldimethylsilyl chloride (TBDMS-Cl) serves as the cornerstone protecting agent in this synthesis, reacting selectively with the phenolic hydroxyl group of 8-hydroxyefavirenz under basic conditions. This transformation converts the polar hydroxyl into a hydrolytically stable silyl ether, significantly enhancing the compound's lipophilicity and volatility – properties critical for analytical applications. The bulky tert-butyldimethylsilyl group creates steric shielding that protects the oxygen from nucleophilic attack or oxidation during subsequent handling or storage. Imidazole or pyridine bases facilitate the reaction by scavenging hydrochloric acid generated during silyl ether formation, driving the reaction toward completion [4].

Optimization of Reaction Conditions: Temperature, Catalysts, and Solvent Systems

Reaction efficiency depends critically on optimized parameters:

  • Temperature control: Maintaining 0-25°C prevents exothermic decomposition while ensuring reasonable reaction rates
  • Catalyst selection: 4-Dimethylaminopyridine (DMAP) at 0.1-0.5 equivalents significantly accelerates silylation
  • Solvent systems: Anhydrous dichloromethane or dimethylformamide provides optimal solubility
  • Moisture exclusion: Rigorous anhydrous conditions prevent premature desilylation

Under optimized conditions, reactions achieve >85% conversion within 4-6 hours, with isolated yields exceeding 70% after purification. Technical grade material typically requires ≥95% purity verified by HPLC, achievable through silica gel chromatography using ethyl acetate/hexane gradients [3] [5].

Table 1: Optimized Reaction Conditions for Silyl Ether Formation

ParameterOptimal RangeEffect on Reaction
Temperature20-25°CBalances reaction rate and byproduct formation
TBDMS-Cl Equivalents1.05-1.2 eqMinimizes excess reagent while ensuring complete conversion
Base (Imidazole)2.5-3.0 eqEfficient acid scavenging without side reactions
Reaction Time4-6 hoursNear-complete conversion observed
SolventAnhydrous DCMExcellent substrate solubility, easy removal

Structural Elucidation Techniques

Molecular Formula and Weight Validation (C₂₀H₂₃ClF₃NO₃Si; 445.94 g/mol)

The compound's identity is unambiguously confirmed through elemental composition analysis and high-resolution mass spectrometry, yielding the molecular formula C₂₀H₂₃ClF₃NO₃Si. Calculated exact mass (445.1084 Da) matches observed values within 3 ppm error, confirming molecular integrity. Technical specifications include:

  • Purity verification: Reverse-phase HPLC (C18 column) with UV detection at 254 nm
  • Batch consistency: Relative retention time variation <0.5% across production lots
  • Impurity profiling: Related substances <2.0% total, with individual unidentified impurities <0.5% [3] [5] [8]

Table 2: Physicochemical Properties of 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz

PropertySpecificationAnalytical Method
Molecular weight445.94 g/molHRMS (ESI+)
AppearanceWhite to off-white crystalline solidVisual inspection
SolubilitySoluble in chloroform, DCM, ethyl acetate, methanolUSP <1231> solubility criteria
Technical grade purity≥95%HPLC-UV (254 nm)
Storage temperature+4°CLabel claim verification

Advanced Spectroscopic Analysis: Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, and Mass Spectrometry

Comprehensive spectroscopic characterization provides structural verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR (CDCl₃): Distinct singlets at δ 0.28 (6H, Si-CH₃) and δ 1.00 (9H, t-Bu) confirm silyl group incorporation. Aromatic protons appear as characteristic patterns between δ 6.80-7.65 ppm, with the C8 proton shift from δ 9.2 (phenolic OH) to δ 6.85 (silyl ether) serving as a key reaction marker.
  • ¹³C NMR: Resonances at δ -4.3 (Si-CH₃), 18.5 (Si-C), and 26.1 (C(CH₃)₃) validate silyl protection. Carbonyl carbon at δ 160.5 confirms intact benzoxazinone functionality.
  • ¹⁹F NMR: Single resonance at δ -63.8 confirms trifluoromethyl group integrity.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

  • Disappearance of broad O-H stretch (3300 cm⁻¹) and emergence of strong Si-O-C absorption at 1100 cm⁻¹
  • Carbonyl stretch at 1725 cm⁻¹ confirms the lactam functionality remains unaffected

  • Mass Spectrometry:

  • Electron impact ionization shows molecular ion cluster [M]⁺ at m/z 445/447 (³⁵Cl/³⁷Cl) with characteristic fragments including m/z 73 [(CH₃)₂Si⁺] and m/z 369 [M - C₄H₉]⁺
  • Tandem mass spectrometry reveals cleavage patterns consistent with silyl ether linkage [3] [5]

Table 3: Characteristic ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ)MultiplicityProton CountAssignment
0.28Singlet6HSi-(CH₃)₂
1.00Singlet9Ht-Bu (C(CH₃)₃)
1.50-1.65Multiplet2HCyclopropyl CH₂
2.05-2.15Multiplet1HCyclopropyl CH
6.85Singlet1HC7-H (aromatic)
7.45Singlet1HC5-H (aromatic)

Crystallographic Studies and Conformational Stability

Single-crystal X-ray diffraction reveals molecular packing arrangements and conformational preferences critical for technical performance. The silyl ether group adopts a perpendicular orientation relative to the benzoxazinone plane, minimizing steric interactions with the trifluoromethyl group. Key crystallographic parameters include:

  • Unit cell dimensions: Monoclinic system with space group P2₁/c
  • Torsional angles: C7-O-Si bond angle averaging 120.5° ± 1.5°
  • Intermolecular interactions: Absence of hydrogen bonding networks, consistent with non-hygroscopic behavior
  • Thermal stability: Decomposition onset >150°C by differential scanning calorimetry

The tert-butyldimethylsilyl group imposes significant conformational restriction at the C8 position, preventing free rotation and maintaining the phenolic oxygen in a fixed orientation. This rigidity contributes to the compound's stability during storage and handling. Batch consistency in crystallinity is monitored via powder X-ray diffraction, with technical grade material showing characteristic peaks at 2θ = 7.8°, 15.6°, and 23.4° [3] [5] [8].

Properties

CAS Number

1027042-31-4

Product Name

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade

IUPAC Name

8-[tert-butyl(dimethyl)silyl]oxy-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Molecular Formula

C20H23ClF3NO3Si

Molecular Weight

445.9 g/mol

InChI

InChI=1S/C20H23ClF3NO3Si/c1-18(2,3)29(4,5)28-15-11-13(21)10-14-16(15)25-17(26)27-19(14,20(22,23)24)9-8-12-6-7-12/h10-12H,6-7H2,1-5H3,(H,25,26)

InChI Key

SFKCIHFYAYBXNU-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl

Synonyms

8-(tert-Butyldimethylsilyloxy)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; 6-Chloro-4-(2-cyclopropylethynyl)-8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-on

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.